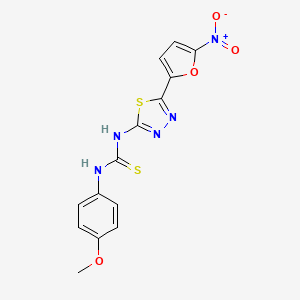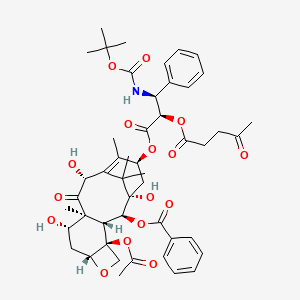
Sudocetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sudocetaxel Zendusortide (TH1902) is a novel peptide-drug conjugate designed for targeted cancer therapy. It combines two molecules of docetaxel with a sortilin-targeting peptide, TH19P01, via a cleavable succinyl linker. This compound is specifically designed to target sortilin-positive cancer cells, facilitating the internalization of the drug into the cells and enhancing its anticancer efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sudocetaxel Zendusortide is synthesized by conjugating two molecules of docetaxel to the TH19P01 peptide. The conjugation involves a cleavable succinyl linker, which ensures the release of docetaxel within the target cells. The synthetic route includes the following steps:
- Synthesis of the TH19P01 peptide.
- Activation of the succinyl linker.
- Conjugation of docetaxel to the activated linker.
- Coupling of the docetaxel-linker complex to the TH19P01 peptide .
Industrial Production Methods
The industrial production of this compound Zendusortide involves large-scale peptide synthesis, followed by the conjugation process. The production process is optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification techniques are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
Sudocetaxel Zendusortide undergoes several types of chemical reactions, including:
Hydrolysis: The cleavable succinyl linker is hydrolyzed within the target cells, releasing the active docetaxel molecules.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, particularly in the presence of reactive oxygen species within the cancer cells.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions facilitate the hydrolysis of the succinyl linker.
Oxidation: Reactive oxygen species, such as hydrogen peroxide, can oxidize the compound.
Reduction: Reducing agents, such as glutathione, can reduce the compound.
Major Products Formed
The major products formed from the reactions of this compound Zendusortide include:
Docetaxel: Released upon hydrolysis of the succinyl linker.
Oxidized and Reduced Forms: Resulting from oxidation and reduction reactions.
Scientific Research Applications
Sudocetaxel Zendusortide has several scientific research applications, including:
Cancer Therapy: It is primarily used in the treatment of sortilin-positive cancers, such as triple-negative breast cancer and HER2-positive breast cancers.
Immunotherapy: this compound Zendusortide triggers the cGAS/STING pathway, potentiating anti-PD-L1 immune-mediated tumor cell killing.
Drug Delivery Research: The compound serves as a model for studying targeted drug delivery systems, particularly peptide-drug conjugates.
Mechanism of Action
Sudocetaxel Zendusortide exerts its effects through a combination of mechanisms:
Targeted Delivery: The TH19P01 peptide targets the sortilin receptor on cancer cells, facilitating the internalization of the drug.
Microtubule Stabilization: Once inside the cells, the released docetaxel binds to microtubules, preventing their depolymerization and inhibiting cell division.
Immune Modulation: The compound activates the cGAS/STING pathway, leading to the production of type I interferons and other immune-stimulatory molecules. .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: A widely used chemotherapeutic agent that stabilizes microtubules and inhibits cell division.
Paclitaxel: Another microtubule-stabilizing agent with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer types.
Uniqueness of Sudocetaxel Zendusortide
This compound Zendusortide is unique due to its targeted delivery mechanism, which enhances its anticancer efficacy while minimizing systemic toxicity. The combination of docetaxel with the sortilin-targeting peptide allows for selective delivery to sortilin-positive cancer cells, reducing off-target effects and improving therapeutic outcomes .
Properties
Molecular Formula |
C48H59NO16 |
|---|---|
Molecular Weight |
906.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxopentanoyloxy)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C48H59NO16/c1-25(50)20-21-33(53)62-37(35(28-16-12-10-13-17-28)49-43(58)65-44(4,5)6)42(57)61-30-23-48(59)40(63-41(56)29-18-14-11-15-19-29)38-46(9,39(55)36(54)34(26(30)2)45(48,7)8)31(52)22-32-47(38,24-60-32)64-27(3)51/h10-19,30-32,35-38,40,52,54,59H,20-24H2,1-9H3,(H,49,58)/t30-,31-,32+,35-,36+,37+,38-,40-,46+,47-,48+/m0/s1 |
InChI Key |
XKHDVNYIFGGXRE-LEPVCIIKSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


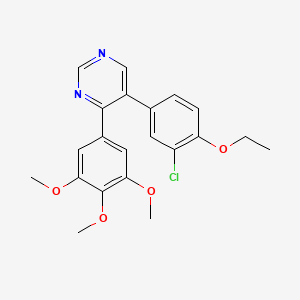
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)
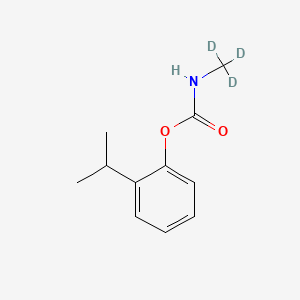
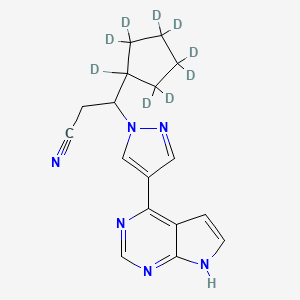
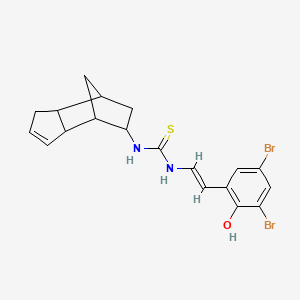
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
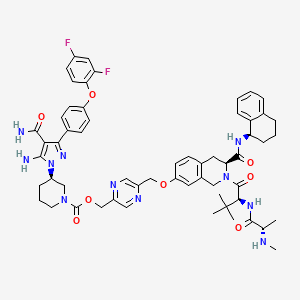

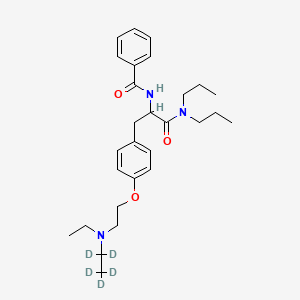
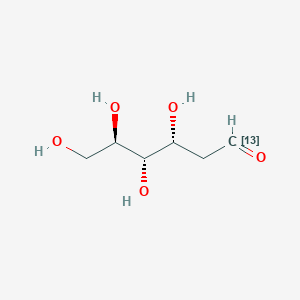
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)


